molecular formula C17H22N2O2 B11663868 5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11663868
M. Wt: 286.37 g/mol
InChI Key: WOURBACGJBRVEX-UHFFFAOYSA-N
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Description

5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hexahydro-1H-isoindole core substituted with a 5-methyl group and a 3-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindole core.

    Substitution Reactions:

    Amination: The 3-methylphenylamino group is introduced via nucleophilic substitution reactions, where the isoindole core reacts with 3-methylphenylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the isoindole core using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the isoindole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced isoindole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biological molecules. Pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
  • 5-methyl-2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to the position of the methyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-methyl-2-[(3-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C17H22N2O2/c1-11-4-3-5-13(8-11)18-10-19-16(20)14-7-6-12(2)9-15(14)17(19)21/h3-5,8,12,14-15,18H,6-7,9-10H2,1-2H3

InChI Key

WOURBACGJBRVEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=CC(=C3)C

Origin of Product

United States

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